

Thermochemical data for 4-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-methylbutan-2-ol

Cat. No.: B1284179

[Get Quote](#)

An In-Depth Technical Guide to the Thermochemical Data of **4-Amino-2-methylbutan-2-ol**

Authored by: A Senior Application Scientist

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

4-Amino-2-methylbutan-2-ol is a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is paramount for the design of safe and efficient manufacturing processes, as well as for comprehending its stability and reactivity. This guide addresses the notable absence of publicly available experimental thermochemical data for this compound by providing a comprehensive overview of robust methodologies for its determination and estimation. We will explore theoretical estimations via group contribution methods, detail experimental protocols for bomb calorimetry and differential scanning calorimetry, and outline a modern computational approach using quantum chemistry. This document is intended to serve as a practical reference for researchers and professionals in the field, enabling them to obtain reliable thermochemical data for **4-Amino-2-methylbutan-2-ol** and analogous compounds.

The Significance of Thermochemical Data for 4-Amino-2-methylbutan-2-ol

4-Amino-2-methylbutan-2-ol is an organic compound featuring both a hydroxyl and an amino functional group, making it a versatile intermediate in chemical synthesis.[\[1\]](#) Its application in the development of novel therapeutics necessitates a deep understanding of its energetic properties. Thermochemical data are crucial for:

- Process Safety and Hazard Analysis: The enthalpy of formation is a key parameter in predicting the energy release of potential runaway reactions.
- Reaction Engineering and Optimization: Gibbs free energy, derived from enthalpy and entropy, determines the spontaneity and equilibrium position of chemical reactions.
- Physical Property Prediction: Heat capacity is essential for modeling heat transfer in reactors and other process equipment.

Given the lack of direct experimental values in the literature, this guide provides the necessary theoretical and practical frameworks to bridge this data gap.

Estimation of Thermochemical Properties via Group Contribution Methods

When experimental data is unavailable, group contribution methods provide a reliable and rapid means of estimating thermochemical properties. These methods are founded on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

Theoretical Framework: The Joback Method

The Joback method is a widely used group contribution technique for the estimation of various pure component properties, including ideal gas heat capacity, standard ideal gas enthalpy of formation, and standard ideal gas Gibbs energy of formation.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The method involves dissecting the molecule into predefined functional groups, each with an assigned numerical contribution.

Application to 4-Amino-2-methylbutan-2-ol

The first step is to deconstruct the molecular structure of **4-Amino-2-methylbutan-2-ol** into its Joback groups.

Caption: Molecular structure of **4-Amino-2-methylbutan-2-ol** with its constituent Joback groups.

The Joback groups for **4-Amino-2-methylbutan-2-ol** are:

- 2 x -CH₃ (non-ring)
- 2 x -CH₂- (non-ring)
- 1 x >C< (non-ring)
- 1 x -OH (alcohol)
- 1 x -NH₂ (non-ring)

By summing the contributions for each group, we can estimate the thermochemical properties.

Table 1: Estimated Thermochemical Data for **4-Amino-2-methylbutan-2-ol** using the Joback Method

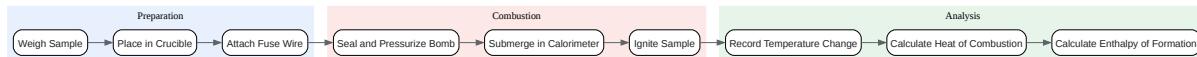
Property	Estimated Value	Units
Ideal Gas Enthalpy of Formation (298.15 K)	-335.5	kJ/mol
Ideal Gas Gibbs Free Energy of Formation (298.15 K)	-145.8	kJ/mol
Ideal Gas Heat Capacity (C _p) at 298.15 K	185.2	J/(mol·K)

Note: These values are estimations and should be used with an understanding of the inherent limitations of the Joback method. The accuracy can be affected by intramolecular interactions not accounted for by this simple additive scheme.[\[2\]](#)

Experimental Determination of Thermochemical Properties

For definitive data, experimental determination is essential. The following sections outline the standard protocols for measuring the enthalpy of formation and heat capacity.

Enthalpy of Formation by Bomb Calorimetry


The standard enthalpy of formation (ΔH_f°) is determined indirectly by measuring the heat of combustion (ΔH_c°) in a bomb calorimeter.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is precisely measured.

Experimental Protocol:

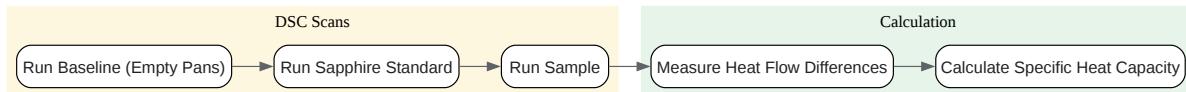
- **Sample Preparation:** A precisely weighed sample of **4-Amino-2-methylbutan-2-ol** (typically 0.5-1.0 g) is placed in a crucible inside the bomb.
- **Assembly:** A fuse wire is attached to the electrodes within the bomb, with the wire in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter's insulated bucket.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.
- **Calculation:** The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (from nitrogen and sulfur impurities) and the heat of combustion of the fuse wire.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated using Hess's Law from the standard enthalpies of formation of the combustion products

(CO₂, H₂O, and N₂).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the enthalpy of formation using a bomb calorimeter.

Heat Capacity by Differential Scanning Calorimetry (DSC)


Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Principle: DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program. This difference in heat flow is directly proportional to the sample's heat capacity.

Experimental Protocol (ASTM E1269 - Three-Scan Method):

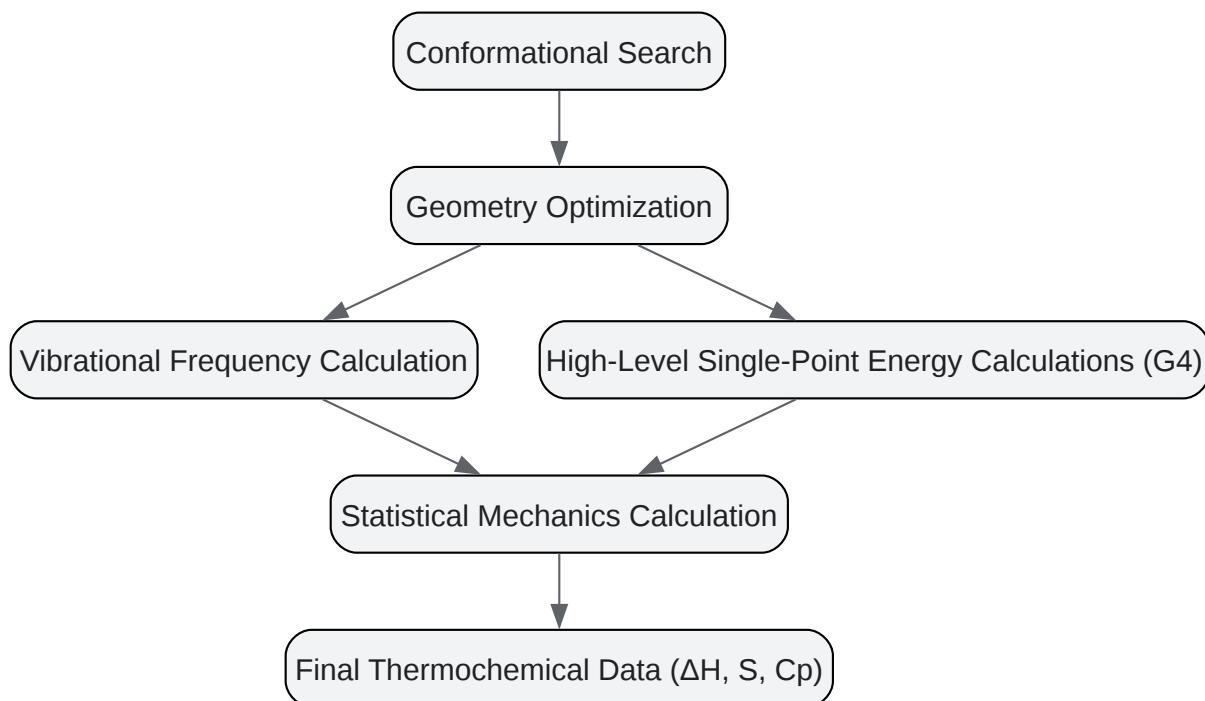
- Baseline Scan: An empty sample pan and an empty reference pan are heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range to obtain a baseline heat flow curve.
- Sapphire Standard Scan: A sapphire standard of known mass and heat capacity is placed in the sample pan, and the scan is repeated under the same conditions.
- Sample Scan: The sapphire is replaced with a precisely weighed sample of **4-Amino-2-methylbutan-2-ol**, and the scan is performed a third time.
- Calculation: The specific heat capacity (C_p) of the sample is calculated at a given temperature using the following equation: C_p(sample) = C_p(standard) * (m_{standard} /

$m_{\text{sample}}) * (\Delta Q_{\text{sample}} - \Delta Q_{\text{baseline}}) / (\Delta Q_{\text{standard}} - \Delta Q_{\text{baseline}})$ where ΔQ is the heat flow difference between the sample and reference pans, and m is the mass.

[Click to download full resolution via product page](#)

Caption: Workflow for measuring specific heat capacity using the three-scan DSC method.

Computational Thermochemistry: A Quantum Chemical Approach


Modern computational chemistry offers a powerful alternative for obtaining high-accuracy thermochemical data, especially for molecules where experimental measurements are challenging.

Methodology: High-level ab initio composite methods, such as Gaussian-4 (G4) theory, are designed to approximate the results of very high-level electronic structure calculations with a more manageable computational cost.

Conceptual Workflow:

- Conformational Search: Identify the lowest energy conformer(s) of **4-Amino-2-methylbutan-2-ol**, as intramolecular hydrogen bonding can significantly affect its stability.
- Geometry Optimization: Optimize the molecular geometry of the lowest energy conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).
- Vibrational Frequency Calculation: Calculate the harmonic vibrational frequencies at the same level of theory. This is crucial for obtaining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

- Single-Point Energy Calculations: Perform a series of high-level single-point energy calculations as prescribed by the G4 protocol.
- Thermochemical Data Calculation: Combine the results from the previous steps using standard statistical mechanics formulae to compute the enthalpy of formation, entropy, and heat capacity.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for computational thermochemistry using G4 theory.

Comparative Analysis and Recommendations

Table 2: Comparison of Methodologies for Thermochemical Data Determination

Method	Advantages	Disadvantages	Recommended Use Case
Group Contribution (Joback)	Fast, inexpensive, requires only molecular structure.	Lower accuracy, may not capture intramolecular interactions.	Initial screening, process modeling where high accuracy is not critical.
Bomb Calorimetry	High accuracy for enthalpy of formation (experimental "gold standard").	Requires specialized equipment, sample must be combustible, destructive.	Establishing benchmark data, process safety calculations.
DSC	High accuracy for heat capacity, small sample size, can study phase transitions.	Requires specialized equipment and calibration standards.	Heat transfer calculations, material characterization.
Quantum Chemistry (G4)	High accuracy, provides a full suite of thermochemical data, non-destructive.	Computationally expensive, requires expertise in computational chemistry.	When experimental methods are not feasible, validation of experimental data.

For researchers in drug development, a tiered approach is recommended. Begin with group contribution methods for rapid initial estimates. For lead candidates or when process development begins, experimental determination via DSC and bomb calorimetry is strongly advised for accurate safety and engineering calculations. Computational methods can be employed to validate experimental results or to investigate reaction mechanisms and transition states.

Conclusion

While experimental thermochemical data for **4-Amino-2-methylbutan-2-ol** is not readily available in the public domain, a robust toolkit of estimation, experimental, and computational methodologies exists to obtain this vital information. This guide has provided a detailed overview of these approaches, from the rapid estimations offered by the Joback method to the high-fidelity data generated by bomb calorimetry, DSC, and quantum chemical calculations. By

applying the principles and protocols outlined herein, researchers and drug development professionals can confidently determine the thermochemical properties of **4-Amino-2-methylbutan-2-ol**, ensuring the safety, efficiency, and scalability of its application in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Propanol, 2-amino-2-methyl- [webbook.nist.gov]
- 2. Joback method - Wikipedia [en.wikipedia.org]
- 3. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. Boiling Point: Joback's Method [molecularknowledge.com]
- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 8. scribd.com [scribd.com]
- 9. scimed.co.uk [scimed.co.uk]
- 10. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 12. tainstruments.com [tainstruments.com]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Thermochemical data for 4-Amino-2-methylbutan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284179#thermochemical-data-for-4-amino-2-methylbutan-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com